molecular formula C15H14N4O3 B11108006 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B11108006
M. Wt: 298.30 g/mol
InChI Key: DYNBMZXEKIWKGP-LICLKQGHSA-N
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Description

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-anilinoacetohydrazide with 3-nitrobenzaldehyde. This compound features a central acetohydrazide backbone substituted with an anilino group and a 3-nitrobenzylidene moiety.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14N4O3/c20-15(11-16-13-6-2-1-3-7-13)18-17-10-12-5-4-8-14(9-12)19(21)22/h1-10,16H,11H2,(H,18,20)/b17-10+

InChI Key

DYNBMZXEKIWKGP-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between aniline and 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve aniline and 3-nitrobenzaldehyde in ethanol.
  • Add acetohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

While specific industrial production methods for 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of substituents on the aromatic ring of the aniline group.

Scientific Research Applications

Synthesis of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

The synthesis of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and acetohydrazide in the presence of an appropriate solvent, such as toluene. The reaction is conducted under reflux conditions to facilitate the removal of water formed during the condensation process. The resulting product is often purified through recrystallization techniques to achieve high purity levels necessary for biological testing .

Antimicrobial Properties

Research indicates that 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the nitro group is believed to enhance its antimicrobial efficacy by interfering with bacterial cellular processes .

Antioxidant Activity

The compound has also shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have reported that 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide can scavenge free radicals effectively, indicating its potential application in formulations aimed at reducing oxidative damage in biological systems .

Enzyme Inhibition

Interaction studies involving 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide have focused on its binding affinity with various biological targets, including enzymes like urease. These studies employ techniques such as molecular docking and kinetic assays to elucidate the mechanism of action. The compound's ability to inhibit urease suggests potential applications in treating conditions related to urea metabolism, such as kidney stones and infections .

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide on human cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study 2: Fluorescent Probes for Imaging

Recent advancements have explored the use of nitro(het)aromatic compounds, including derivatives similar to 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide, as fluorescent probes for imaging hypoxic tumors. These compounds can be selectively reduced under hypoxic conditions, leading to enhanced fluorescence that can be utilized for tumor imaging in clinical settings .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityPotential Applications
2-Anilino-N'-(3-nitrobenzylidene)acetohydrazideAniline group, nitro-benzylideneAntimicrobial, antioxidant, enzyme inhibitionAntibiotics, cancer therapy
N-(3-Nitrobenzylidene)anilineSimilar nitro-substituted structureModerate cytotoxicityCancer research
Coumarin derivativesDifferent scaffold with hydrazone linkageHigh cytotoxicity against cancer cellsAntineoplastic agents

Mechanism of Action

The mechanism of action of 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Key Structural Differences :

  • The 3-nitrobenzylidene substituent in the target compound distinguishes it from analogs with chlorobenzylidene (e.g., compound 9d in ), pyridinyl groups (e.g., ), or furanyl moieties (e.g., ). These substituents modulate electronic properties and steric effects, impacting biological interactions.
Anti-Inflammatory Activity
  • N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) exhibited 45% reduction in edema in carrageenan-induced rat paw edema assays, comparable to diclofenac . The chloro substituent likely enhances lipophilicity and target binding.
  • In contrast, nitro-substituted analogs like 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) lack direct anti-inflammatory data but may exhibit reduced activity due to the nitro group’s electron-withdrawing nature .
Anticancer Activity
  • 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N'-(3-nitrobenzylidene)acetohydrazide (8f) showed cytotoxicity against cancer cell lines, with spectral data (IR, $^1$H NMR) confirming its structure . The pyrrolopyridine moiety may enhance DNA intercalation.
  • N’-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated selective cytotoxicity against melanoma cells (IGR39) in 3D cultures .
Antimicrobial Activity
  • 2-Anilino-N’-pyridinylethylideneacetohydrazide lanthanide complexes displayed enhanced antimicrobial activity compared to the free ligand, suggesting metal coordination improves efficacy .
Kinase Inhibition
  • The nitro group in the target compound may further hinder binding to kinase active sites.
Antidepressant Activity
  • N’-arylidene-2-(5-aryl-1,2,4-triazol-3-ylthio)acetohydrazides with bromo substituents (e.g., 4l ) exhibited significant antidepressant effects in tail suspension tests . Substituent polarity and aromatic interactions likely drive this activity.

Physicochemical Properties

  • Melting Points : Hydrazones with nitro groups (e.g., compound 8f ) exhibit higher melting points (239–241°C) due to strong intermolecular interactions .
  • Spectroscopic Data : IR and $^1$H NMR spectra consistently confirm hydrazone formation via characteristic N-H (3146–3075 cm$^{-1}$) and C=N (1613–1588 cm$^{-1}$) stretches .

Biological Activity

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is a synthetic organic compound characterized by its unique structural features, including an aniline group, a nitro-substituted benzylidene moiety, and an acetohydrazide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is C10H10N4O2C_{10}H_{10}N_4O_2. The compound exhibits a yellow crystalline appearance and is synthesized through the condensation reaction between 3-nitrobenzaldehyde and acetohydrazide.

Antimicrobial Properties

Research indicates that 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide demonstrates significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of these pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as a therapeutic agent against infections.

Anticancer Activity

In vitro studies have shown that 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide exhibits cytotoxic effects on various cancer cell lines. Notably, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. The IC50 values obtained from these studies highlight its effectiveness in inducing apoptosis in cancer cells.

Cell Line IC50 (µM)
MCF-75.12
HCT-1164.75
PC-36.29

The data indicates that the compound has promising anticancer properties, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.

The biological activity of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is attributed to its ability to interact with various biological targets. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). Additionally, its nitro group may contribute to increased reactive oxygen species (ROS) production, further enhancing its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several hydrazone derivatives, including 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide. The results indicated that this compound exhibited superior antibacterial properties compared to others tested in the same series .
  • Cytotoxicity in Cancer Cells : In a comparative study on the cytotoxic effects of various acetohydrazone derivatives, 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide was found to be one of the most effective compounds against MCF-7 and HCT-116 cell lines, demonstrating significant promise for further development as an anticancer agent .

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